Benzenecarboximidamide, 4-fluoro-N-hydroxy-3-methyl-
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Overview
Description
Benzenecarboximidamide, 4-fluoro-N-hydroxy-3-methyl- is a chemical compound with the molecular formula C8H8FNO and a molecular weight of 153.15 g/mol . This compound is known for its unique structural features, including a fluorine atom and a hydroxyl group attached to the benzene ring, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of Benzenecarboximidamide, 4-fluoro-N-hydroxy-3-methyl- involves several steps. One common method includes the reaction of 4-fluoro-3-methylbenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Benzenecarboximidamide, 4-fluoro-N-hydroxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzenecarboximidamide, 4-fluoro-N-hydroxy-3-methyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Benzenecarboximidamide, 4-fluoro-N-hydroxy-3-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group and fluorine atom play crucial roles in its binding affinity and reactivity with biological molecules. These interactions can lead to the inhibition of enzymes or modulation of signaling pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Benzenecarboximidamide, 4-fluoro-N-hydroxy-3-methyl- can be compared with other similar compounds such as:
- Benzenecarboximidamide, 4-chloro-2-fluoro-N-hydroxy-
- Benzenecarboximidamide, 2-chloro-4-fluoro-N-hydroxy-
- Benzenecarboximidamide, 4-fluoro-N-hydroxy-3-methyl-
These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The presence of different substituents can significantly influence their chemical properties and biological activities .
Properties
IUPAC Name |
4-fluoro-N'-hydroxy-3-methylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c1-5-4-6(8(10)11-12)2-3-7(5)9/h2-4,12H,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZVDPONAZQUNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=NO)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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